

A Comparative Analysis of PD 140376 Binding to the CholecystokininB/Gastrin Receptor

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Compound of Interest

Compound Name: PD 140376

Cat. No.: B1679104

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This guide provides a detailed comparison of the binding characteristics of **PD 140376**, a potent and selective antagonist for the cholecystokininB (CCK-B)/gastrin receptor, with an alternative compound, L-365,260. The information presented is intended for researchers, scientists, and drug development professionals working on CCK-B receptor-targeted therapies.

Quantitative Binding Data Comparison

The binding affinities (K_d) and receptor densities (B_{max}) of $[3H]$ PD 140376 and $[3H]$ L-365,260 for the CCK-B/gastrin receptor in guinea pig tissues are summarized in the table below. This data, derived from Scatchard analysis of radioligand binding assays, allows for a direct comparison of these two selective antagonists.

Radioligand	Tissue	K_d (nM)	B_{max} (fmol/mg protein)	Reference
$[3H]$ PD 140376	Guinea Pig Cerebral Cortex	0.1-0.2	119	[1]
$[3H]$ PD 140376	Guinea Pig Gastric Fundic Mucosa	0.1-0.2	296	[1]
$[3H]$ L-365,260	Guinea Pig Brain Membranes	2.3	Not Reported	[2]

Key Observations:

- [3H]**PD 140376** exhibits a significantly higher affinity (lower K_d value) for the CCK-B/gastrin receptor compared to [3H]L-365,260 in guinea pig brain tissue.[1][2]
- The density of CCK-B/gastrin receptors, as indicated by the B_{max} value, is considerably higher in the guinea pig gastric fundic mucosa than in the cerebral cortex.[1]

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay used to determine the binding characteristics of compounds like **PD 140376**.

1. Membrane Preparation:

- Tissues (e.g., guinea pig cerebral cortex or gastric mucosa) are dissected and homogenized in a cold buffer solution.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Radioligand Binding Assay:

- A constant concentration of the radiolabeled ligand (e.g., [3H]**PD 140376**) is incubated with aliquots of the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (for competition binding assays) or buffer alone (for saturation binding assays).
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand known to saturate the receptors.
- The incubation is carried out at a specific temperature for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

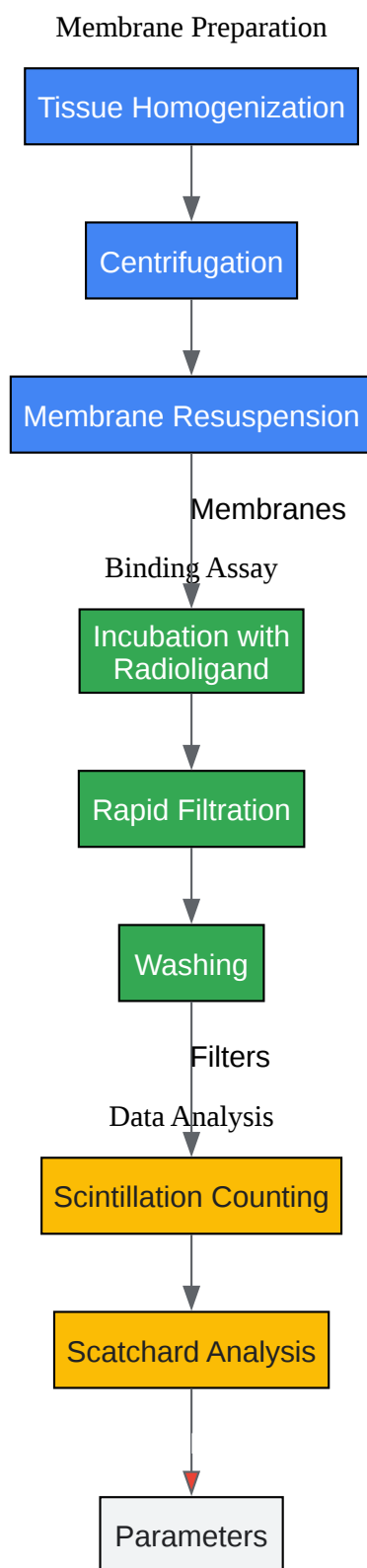
- The radioactivity retained on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The binding data is then analyzed using Scatchard analysis or, more commonly, non-linear regression analysis to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}).

Visualizing the Experimental Workflow and Analysis

The following diagrams illustrate the key processes involved in a typical radioligand binding experiment and the subsequent Scatchard analysis.



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Radioligand Binding Experimental Workflow

Scatchard Plot

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Derived Parameters

Slope = $-1/K_d$ X-intercept = B_{max} [Click to download full resolution via product page](#)

Scatchard Plot Analysis

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References

- 1. [3H]PD 140376: a novel and highly selective antagonist radioligand for the cholecystokininB/gastrin receptor in guinea pig cerebral cortex and gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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